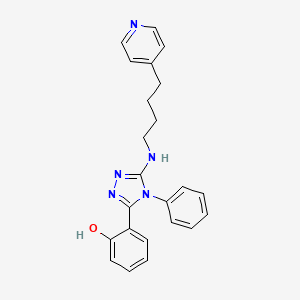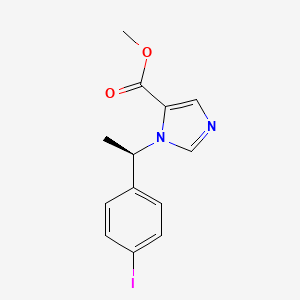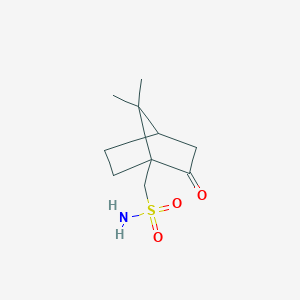
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl-: is a complex organic compound belonging to the pyridocarbazole family This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazole core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- typically involves multi-step organic reactions. The process begins with the formation of the pyrido[4,3-b]carbazole core, followed by the introduction of the ethylamino and propylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrido[4,3-b]carbazole core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating cellular processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can intercalate with DNA, inhibit topoisomerase II, and modulate kinase activity. These interactions lead to various biological effects, including anti-cancer activity and modulation of cellular signaling pathways .
類似化合物との比較
- 5-Methyl-6H-pyrido[4,3-b]carbazol-9-ol
- 1,5-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide
Comparison: Compared to similar compounds, 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo specific chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
83948-22-5 |
|---|---|
分子式 |
C23H28N4O |
分子量 |
376.5 g/mol |
IUPAC名 |
1-[3-(ethylamino)propylamino]-5,6,11-trimethylpyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C23H28N4O/c1-5-24-10-6-11-25-23-21-15(3)20-18-13-16(28)7-8-19(18)27(4)22(20)14(2)17(21)9-12-26-23/h7-9,12-13,24,28H,5-6,10-11H2,1-4H3,(H,25,26) |
InChIキー |
IIKWVXMURNUUFB-UHFFFAOYSA-N |
正規SMILES |
CCNCCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3C)C=CC(=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















